1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea Derivatives in Drug Design
Urea derivatives have been highlighted for their unique hydrogen binding capabilities, making them crucial for drug-target interactions. They have been incorporated into small molecules exhibiting a wide range of bioactivities. Urea-based molecules are recognized for their modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds in medicinal chemistry. They have been studied for various biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes, among others. This suggests the potential of urea derivatives like 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea in drug design and therapeutic applications (Jagtap et al., 2017).
Triazole Derivatives in Therapeutics
Triazole derivatives, including 1,2,4-triazoles, have been extensively researched for their broad range of biological activities. Their therapeutic applications include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility and structural variability of triazole derivatives allow for the development of new drugs targeting various diseases. The potential therapeutic applications of triazole derivatives underscore the importance of further research into complex molecules like the one , which may have unique mechanisms of action and therapeutic benefits (Ferreira et al., 2013).
Mechanism of Action
Target of Action
The compound 1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . Triazole compounds, including this one, are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which this compound is a part of, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , suggesting that similar studies might have been conducted for this compound.
Result of Action
Given the diverse pharmacological activities associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound might have multiple effects at the molecular and cellular levels.
Action Environment
Such factors are typically considered in the development of new biologically active entities .
Biochemical Analysis
Biochemical Properties
Triazole compounds, to which this compound belongs, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Related triazolo pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Molecular Mechanism
Related compounds have been shown to bind to c-Met and VEGFR-2 proteins, which was similar to that of foretinib .
Properties
IUPAC Name |
1-phenyl-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c27-20(22-16-9-5-2-6-10-16)21-13-14-28-18-12-11-17-23-24-19(26(17)25-18)15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQEDXBHSDZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.